molecular formula C4H12ClNO B6361141 (2R,3R)-3-Aminobutan-2-ol hydrochloride CAS No. 960008-54-2

(2R,3R)-3-Aminobutan-2-ol hydrochloride

Cat. No.: B6361141
CAS No.: 960008-54-2
M. Wt: 125.60 g/mol
InChI Key: VREIZDQPOMNWLM-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(2R,3R)-3-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dibromo-3-phenylpropionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(2R,3R)-3-Aminobutan-2-ol hydrochloride” could involve its use in the synthesis of more complex organic molecules . It has many industrial applications and is particularly important to provide chiral groups in drugs . Significant progress has been made in the development of microbial cell factories for its production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Aminobutan-2-ol hydrochloride typically involves the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by amination. One common method involves the reduction of 3-aminobutan-2-one using a reducing agent like sodium borohydride or lithium aluminum hydride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the desired enantiomer in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Aminobutan-2-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-Aminobutan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies involving chiral recognition and catalysis .

Properties

IUPAC Name

(2R,3R)-3-aminobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162986-79-8
Record name 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.